5-bromo-2-cyclopropylpyridin-4-amine
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Overview
Description
5-Bromo-2-cyclopropylpyridin-4-amine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-cyclopropylpyridin-4-amine typically involves the use of palladium-catalyzed Suzuki cross-coupling reactions. One common method starts with commercially available 5-bromo-2-methylpyridin-3-amine. This compound undergoes a Suzuki cross-coupling reaction with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylpyridin-4-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-2-cyclopropylpyridin-4-amine has a wide range of applications in scientific research:
Drug Discovery: It is used as a building block in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-bromo-2-cyclopropylpyridin-4-amine involves its interaction with specific molecular targets. While detailed studies on its exact mechanism are limited, it is believed to interact with enzymes or receptors in biological systems, potentially modulating their activity. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyrimidin-4-amine: Another brominated heterocyclic compound with similar structural features.
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-2-cyclopropylpyridin-4-amine.
Uniqueness
This compound is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique chemical structure and reactivity make it a valuable building block in organic synthesis and drug discovery. Further research into its mechanism of action and applications will continue to uncover its full potential.
Properties
CAS No. |
1381933-68-1 |
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Molecular Formula |
C8H9BrN2 |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9BrN2/c9-6-4-11-8(3-7(6)10)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
PRIKOBSUPGFSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C(=C2)N)Br |
Purity |
95 |
Origin of Product |
United States |
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